molecular formula C6H12O2 B2703084 (2-Ethoxycyclopropyl)methanol CAS No. 5604-64-8

(2-Ethoxycyclopropyl)methanol

Cat. No. B2703084
CAS RN: 5604-64-8
M. Wt: 116.16
InChI Key: FLNDKHCCQHYPRZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “(2-Ethoxycyclopropyl)methanol” is C6H12O2 . This indicates that the molecule contains 6 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms .

Scientific Research Applications

Electrosynthesis Applications

  • Electrosynthesis Using Fluoride Ion Mediator : The anodic oxidation of related compounds in methanol was studied, demonstrating the utility of methanol in electrosynthesis processes. This research illustrates the potential use of methanol derivatives in electrosynthesis and the modification of organic compounds (Furuta & Fuchigami, 1998).

Surface Site Probing

  • Probing Surface Sites of Metal Oxide Catalysts : Methanol was used to study the surface sites of metal oxide catalysts, showcasing the application of methanol in understanding catalyst surfaces (Wu, Li, Mullins, & Overbury, 2012).

Cyclopropylamine Synthesis

  • Formation of Cyclopropylamines : Research demonstrated the use of methanol derivatives in synthesizing cyclopropylamines, including new compounds such as tricyclopropylamine (Gillaspy, Lefker, Andrew, & Hoover, 1995).

Impact on Lipid Dynamics

  • Influence on Lipid Dynamics : Studies have shown that methanol affects lipid dynamics in biological membranes, indicating the significance of methanol in biomembrane studies (Nguyen et al., 2019).

Methanol Adsorption and Desorption

Methanol Oxidation Mechanism

  • Investigation of Methanol Oxidation Mechanism : Research on methanol oxidation on nanostructured catalysts provided insights into the active sites and reaction mechanisms in catalysis (Rousseau et al., 2010).

Photoreactor UV Actinometry

Hydrogen Bonding Studies

  • Hydrogen Bonding in Cyclopropyl Derivatives : Microwave spectroscopy revealed insights into the intramolecular hydrogen bonding in cyclopropyl methanol derivatives (Møllendal, Leonov, & Meijere, 2004).

HPLC Applications

  • High-Performance Liquid Chromatographic Separations : The use of methanol in normal-phase HPLC applications for the separation of various compounds demonstrates its utility in analytical chemistry (KaganMichael, 2001).

Organic Synthesis

  • Methanol as a C1 Source in Organic Synthesis : Methanol has been utilized as a C1 source for forming carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds in organic synthesis, highlighting its role in drug discovery and chemical synthesis (Natte, Neumann, Beller, & Jagadeesh, 2017).

Safety And Hazards

The safety data sheet for methanol indicates that it is highly flammable and toxic if swallowed, in contact with skin, or if inhaled . It can cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

(2-ethoxycyclopropyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-2-8-6-3-5(6)4-7/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNDKHCCQHYPRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Ethoxycyclopropyl)methanol

Citations

For This Compound
1
Citations
HY Kim - 2008 - search.proquest.com
The Simmons-Smith cyclopropanation utilized iodomethylzinc iodide to convert alkenes into the corresponding cyclopropanes, however asymmetric version of this reaction still remains …
Number of citations: 2 search.proquest.com

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